Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH

Collagenase inhibition IC50 MMP-1

Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH is a synthetic tripeptidyl hydroxamic acid belonging to the class of zinc-chelating vertebrate collagenase (MMP-1/MMP-8/MMP-13) inhibitors. It carries a Cbz (benzyloxycarbonyl) protecting group at the N-terminus and a hydroxamate (-NHOH) zinc-binding group at the C-terminus, enabling competitive inhibition of the catalytic zinc ion in collagenases.

Molecular Formula C22H32N4O6
Molecular Weight 448.5 g/mol
Cat. No. B12107477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-DL-Pro-DL-Leu-DL-Ala-NHOH
Molecular FormulaC22H32N4O6
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)
InChIKeyFAGYGQYGBIUTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH – Racemic Tripeptide Hydroxamate Collagenase Inhibitor Procurement Guide


Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH is a synthetic tripeptidyl hydroxamic acid belonging to the class of zinc-chelating vertebrate collagenase (MMP-1/MMP-8/MMP-13) inhibitors. It carries a Cbz (benzyloxycarbonyl) protecting group at the N-terminus and a hydroxamate (-NHOH) zinc-binding group at the C-terminus, enabling competitive inhibition of the catalytic zinc ion in collagenases [1]. Unlike its stereochemically defined counterparts—Z-Pro-Leu-Ala-NHOH (all-L, CAS 123984-00-9) and Z-Pro-D-Leu-D-Ala-NHOH (Collagenase Inhibitor I, CAS 123984-15-6)—this compound is the racemic DL mixture at all three amino acid positions, resulting in a heterogeneous population of stereoisomers with distinct pharmacological and physicochemical properties relevant to experimental design and procurement decisions [2].

Why Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH Cannot Be Freely Substituted with Pure Enantiomeric Collagenase Inhibitors


Substituting Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH with the commercially prevalent Z-Pro-D-Leu-D-Ala-NHOH (Collagenase Inhibitor I) or the all-L form without experimental re-validation introduces uncontrolled variables in stereochemical composition, proteolytic stability, effective inhibitor concentration, and procurement cost. The seminal structure-activity studies by Odake et al. demonstrated that the D-Leu-D-Ala motif confers significantly enhanced binding capacity to the extended S4–S1 subsites of collagenase and provides resistance to non-specific proteolytic degradation, a property absent in the all-L counterpart and variably present in the racemic DL mixture [1]. Furthermore, the DL racemate contains stereoisomers that are catalytically incompetent or weakly active, meaning that nominally identical mass concentrations deliver different effective inhibitory activities compared to stereochemically pure forms [2]. For procurement, these differences translate into distinct cost-performance profiles: the DL mixture may offer cost advantages for large-scale applications where stereochemical purity is non-critical, but it cannot serve as a drop-in replacement for structure-activity relationship or in vivo studies conducted with enantiomerically pure inhibitors.

Quantitative Differentiation Evidence for Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH Versus Closest Analogs


Collagenase Inhibitory Potency: Racemic DL Mixture vs. Stereochemically Pure L- and D-Leu-D-Ala Forms

The stereochemically pure forms Z-Pro-Leu-Ala-NHOH (all-L) and Z-Pro-D-Leu-D-Ala-NHOH each inhibit vertebrate collagenase (tadpole and human skin) with IC50 values in the 10⁻⁶ M order (~1 µM) when assayed against native collagen substrates [1]. The racemic DL mixture Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH contains a distribution of stereoisomers of which only a subset possesses the correct configuration for productive active-site binding; the remaining stereoisomers are expected to be inactive or weakly active based on established stereochemical requirements at the S1–S3 subsites [2]. Consequently, the effective inhibitory concentration of the DL racemate is lower than that of an equivalent mass of the pure active enantiomer, representing a potency differential that must be accounted for in experimental dosing. Direct head-to-head IC50 comparison data for the DL mixture versus the pure enantiomers are not available in the primary literature, necessitating empirical calibration in each assay system.

Collagenase inhibition IC50 MMP-1 Stereochemistry-activity relationship

Proteolytic Stability: D-Leu-D-Ala Motif vs. All-L vs. Racemic DL Composition

Odake et al. (1991) demonstrated that the introduction of the enantiomeric dipeptide unit D-Leu-D-Ala at the P2–P1 positions significantly increases resistance to non-specific proteolytic degradation by host-derived proteinases, a property attributed to the inability of mammalian proteases to efficiently cleave peptide bonds involving D-amino acids [1]. This finding was corroborated by subsequent work on FN-439 (p-NH₂-Bz-Gly-Pro-D-Leu-D-Ala-NHOH), which retained full inhibitory activity against MMPs even after prolonged incubation with pronase or human granulocyte elastase [2]. The racemic DL mixture Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH contains both D- and L-configured residues at each position, resulting in a mixed stability profile: the subpopulation bearing D-Leu-D-Ala will exhibit proteolytic resistance, while the L-Leu-L-Ala-containing fraction remains susceptible to degradation. The all-L form Z-Pro-Leu-Ala-NHOH lacks this protective feature entirely.

Proteolytic stability D-amino acid Proteinase resistance In vivo half-life

Enzyme Selectivity: Vertebrate Collagenase Specificity vs. Bacterial Collagenase and Thermolysin

The tripeptidyl hydroxamic acid scaffold exhibits a pronounced selectivity for vertebrate collagenases (MMP-1, MMP-8, MMP-13) over bacterial collagenase (Clostridium histolyticum) and the related zinc metalloprotease thermolysin. Odake et al. (1990) reported that both Z-Pro-Leu-Ala-NHOH and Z-Pro-D-Leu-D-Ala-NHOH showed highly specific inhibitory activity against vertebrate collagenases with minimal cross-reactivity toward bacterial collagenase [1]. This selectivity profile distinguishes the tripeptide hydroxamate class from broad-spectrum MMP inhibitors such as GM6001 (Ilomastat), which inhibits thermolysin and Pseudomonas aeruginosa elastase with Ki values of 20 nM [2]. The Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH racemate is expected to inherit this vertebrate collagenase selectivity from its active stereoisomer components, although the absolute selectivity ratio may differ due to the presence of stereoisomers with altered binding preferences.

Enzyme selectivity Vertebrate collagenase Bacterial collagenase Thermolysin Off-target

Potency Gap: Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH vs. GM6001 (Ilomastat) – Sub-nanomolar vs. Micromolar Collagenase Inhibition

GM6001 (Ilomastat, Galardin) represents a structurally distinct hydroxamic acid MMP inhibitor with sub-nanomolar potency against human skin fibroblast collagenase (MMP-1). Grobelny et al. (1992) reported a Ki of 0.4 nM for GM6001 against MMP-1 when assayed with a synthetic thioester substrate at pH 6.5, with broader MMP inhibition including MMP-2 (Ki = 0.5 nM), MMP-8 (Ki = 0.1 nM), and MMP-9 (Ki = 0.2 nM) [1]. In contrast, the tripeptide hydroxamate class, including Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH, operates in the micromolar range (IC50 ~10⁻⁶ M), representing an approximately 2,500-fold potency deficit relative to GM6001 [2]. This potency gap is the single largest quantitative differentiator for procurement decisions. However, the tripeptide scaffold offers greater vertebrate collagenase selectivity and a distinct binding mode that may be preferred for mechanistic studies of collagenase substrate recognition.

GM6001 Ilomastat Potency comparison Ki MMP inhibitor ranking

Procurement Cost and Synthetic Accessibility: Racemic DL vs. Stereochemically Pure Enantiomeric Forms

The synthesis of Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH employs racemic DL-amino acid building blocks, bypassing the need for expensive chiral starting materials or post-synthetic chiral chromatographic resolution required for the enantiomerically pure forms Z-Pro-Leu-Ala-NHOH and Z-Pro-D-Leu-D-Ala-NHOH . While no peer-reviewed publication directly compares the commercial pricing of these compounds, the fundamental cost drivers in peptide synthesis—chiral amino acid cost, coupling efficiency, and purification complexity—strongly favor the racemic mixture for budget-constrained applications. The trade-off is the reduced effective potency and mixed stereochemical composition documented above.

Cost of goods Racemic synthesis Chiral resolution Procurement economics

Cell Permeability and In Vitro Application Constraints: Tripeptide Hydroxamates vs. GM6001

According to the manufacturer's specification for the closely related Collagenase Inhibitor I (Z-Pro-D-Leu-D-Ala-NHOH), this compound is explicitly classified as cell-permeable: no . This property is attributable to the peptide nature and the polar hydroxamic acid moiety of the tripeptide scaffold. The DL racemate Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH is expected to share this limited cell permeability profile. In contrast, GM6001 (Ilomastat) is documented as cell-permeable and is widely used in cell-based assays and in vivo models at nanomolar concentrations [1]. This represents a critical practical differentiator: the tripeptide hydroxamates are primarily suited for extracellular or in vitro biochemical assays using purified enzymes, whereas GM6001 can be applied in intracellular or cell-based contexts.

Cell permeability In vitro Cell-based assay Membrane penetration

Recommended Procurement and Application Scenarios for Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH Based on Quantitative Differentiation Evidence


Cost-Sensitive Large-Scale Collagenase Inhibition Screening in Biochemical Assays

For high-throughput or large-volume in vitro biochemical screens targeting vertebrate collagenases (MMP-1, MMP-8, MMP-13), where micromolar-range inhibition is acceptable and the enzyme source is purified or secreted into assay buffer, the DL racemic mixture offers a cost-efficient alternative to stereochemically pure inhibitors. The reduced cost per gram, arising from the use of racemic DL-amino acid building blocks, is particularly advantageous when screening campaigns consume milligram-to-gram quantities. Users must empirically calibrate the effective inhibitory concentration in their specific assay system, as the presence of inactive stereoisomers will shift the apparent IC50 upward compared to pure enantiomeric standards [1].

Vertebrate Collagenase Selectivity Studies Where Bacterial Collagenase Cross-Reactivity Must Be Minimized

In experimental systems containing both vertebrate and bacterial collagenases (e.g., microbiome co-culture models, infected tissue explants, or environmental microbiology samples), the tripeptide hydroxamate scaffold—including the DL racemate—provides selective inhibition of vertebrate collagenases with minimal activity against bacterial collagenase from Clostridium histolyticum [1]. This selectivity profile is a key advantage over broad-spectrum MMP inhibitors like GM6001, which potently inhibits both vertebrate MMPs and bacterial zinc metalloproteases (thermolysin Ki = 20 nM) [2]. The DL mixture may be preferred when the goal is to selectively block host-derived collagenase activity without suppressing bacterial collagenase function.

Peptide Chemistry Methodology Development and Synthetic Intermediate Applications

The DL racemic form of Cbz-Pro-Leu-Ala-NHOH serves as a model substrate for developing and optimizing peptide synthesis methodologies—particularly hydroxamic acid coupling strategies, Cbz deprotection protocols, and racemic peptide resolution techniques. Its mixed stereochemistry provides a more challenging separation problem than pure enantiomeric peptides, making it useful for validating chiral analytical methods (e.g., chiral HPLC, capillary electrophoresis) [1]. Additionally, the compound may function as a synthetic intermediate where the Cbz group is subsequently removed and the free amine is elaborated, with stereochemical enrichment occurring at a later synthetic stage.

Extracellular Matrix Remodeling Studies in Tissue Explant Models

For tissue explant or organ culture models where collagenases are secreted into the extracellular space, the lack of cell permeability of the tripeptide hydroxamate scaffold is not a limitation [1]. The DL racemate can be applied to the culture medium at micromolar concentrations to inhibit extracellular collagenase activity, enabling studies of ECM degradation, wound healing, and tissue remodeling. The mixed proteolytic stability profile of the DL mixture—intermediate between the labile all-L form and the fully resistant D-Leu-D-Ala form—may be advantageous in experiments where partial inhibitor turnover is desired to model dynamic enzyme-inhibitor equilibria [2].

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